2-Chloro-5-methylisonicotinamide
Description
2-Chloro-5-methylisonicotinamide is a substituted pyridine derivative featuring a chloro group at position 2, a methyl group at position 5, and an amide functional group at position 4 of the pyridine ring. Chlorine and methyl substituents are known to influence electronic distribution, lipophilicity, and steric effects, which are critical in pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-5-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
WVCNTOOCMJNROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinamide typically involves the chlorination of 5-methylisonicotinamide. One common method is the reaction of 5-methylisonicotinamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_8\text{N}_2\text{O} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of 2-Chloro-5-methylisonicotinamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-azido-5-methylisonicotinamide or 2-thiocyanato-5-methylisonicotinamide.
Oxidation: Formation of 2-chloro-5-methylisonicotinic acid.
Reduction: Formation of 2-chloro-5-methylisonicotinamide amine derivatives.
Scientific Research Applications
2-Chloro-5-methylisonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylisonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-5-methylisonicotinamide with key analogs based on substituents, molecular properties, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Methyl vs. Hydroxyl : The methyl group at C5 improves lipophilicity compared to hydroxyl-containing analogs like Methyl 2-chloro-5-hydroxyisonicotinate (CID 56956218), which may enhance membrane permeability in drug design .
Functional Group Impact
- Amide vs. Ester : Unlike ester derivatives (e.g., Methyl 2-chloro-5-iodonicotinate, CAS 78686-83-6), the amide group in 2-Chloro-5-methylisonicotinamide offers hydrogen-bonding capability, improving target binding in bioactive molecules .
- Aldehyde Reactivity : 2-Fluoro-5-methylisonicotinaldehyde (CAS 1227512-02-8) demonstrates how aldehyde groups enable condensation reactions, a feature absent in the amide derivative .
Research Findings and Data Gaps
- Similarity Analysis : Compounds with >0.75 structural similarity (e.g., 2-Chloro-5-hydroxynicotinic acid, CAS 887707-21-3) suggest shared synthetic pathways but divergent solubility profiles due to hydroxyl vs. methyl groups .
- Safety Considerations : While 2-Chloro-5-Fluoroisonicotinic acid requires precautions for inhalation and skin contact, the methyl and amide groups in the target compound may reduce volatility and toxicity risks .
Biological Activity
2-Chloro-5-methylisonicotinamide is a derivative of nicotinamide, featuring a chlorine atom at the 2-position and a methyl group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in metabolic pathways and enzyme interactions. Its molecular formula is CHClNO, with a molecular weight of approximately 175.61 g/mol. This article aims to explore the biological activity of 2-Chloro-5-methylisonicotinamide, including its pharmacokinetics, interactions with biomolecules, and potential therapeutic applications.
Pharmacokinetics
2-Chloro-5-methylisonicotinamide exhibits favorable pharmacokinetic properties:
- High gastrointestinal absorption : This allows for effective oral administration.
- Blood-brain barrier permeability : The ability to cross this barrier suggests potential neurological applications, making it relevant for conditions affecting the central nervous system .
Biological Activity
The biological activity of 2-Chloro-5-methylisonicotinamide is primarily attributed to its interaction with various enzymes and metabolic pathways:
-
Enzyme Interactions :
- The compound modulates the activity of enzymes involved in NAD+ metabolism, which is crucial for energy production and cell survival. This modulation can influence cellular metabolism and signaling pathways .
- It has been noted to interact with metabolic enzymes, potentially affecting processes such as glycolysis and oxidative phosphorylation.
- Antimicrobial Properties :
- Case Studies :
Comparative Analysis
To better understand the significance of 2-Chloro-5-methylisonicotinamide in comparison to other compounds, the following table summarizes its properties alongside similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activities |
|---|---|---|---|
| 2-Chloro-5-methylisonicotinamide | CHClNO | 175.61 | Enzyme modulation, antimicrobial activity |
| 2-Chloroisonicotinic acid | C6H6ClN | 155.57 | Antimicrobial properties |
| Nicotinamide | C6H6N2O | 122.16 | NAD+ precursor, cellular metabolism |
The mechanism by which 2-Chloro-5-methylisonicotinamide exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : By binding to specific active sites on enzymes involved in metabolic processes, it may alter their function and lead to reduced substrate conversion.
- Impact on NAD+ Levels : By influencing NAD+ metabolism, it can affect energy production and cellular signaling cascades that are critical for maintaining cellular homeostasis .
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To evaluate its efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
